REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[C:5]1([C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH2:8][O:7]1)=[O:6]>S(=O)(=O)(O)O>[N+:1]([C:12]1[CH:13]=[C:14]2[C:9]([CH2:8][O:7][C:5]2=[O:6])=[CH:10][CH:11]=1)([O-:4])=[O:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
4.17 g
|
Type
|
reactant
|
Smiles
|
C1(=O)OCC2=CC=CC=C12
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
ADDITION
|
Details
|
After each addition the temperature
|
Type
|
CUSTOM
|
Details
|
to rise to room temperature
|
Type
|
ADDITION
|
Details
|
The resulting mixture was poured onto ice
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C2COC(=O)C2=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |